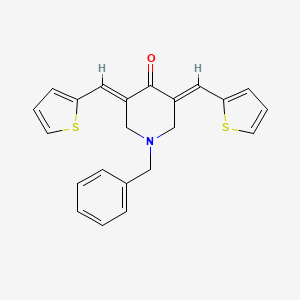

1-benzyl-3,5-bis(2-thienylmethylene)tetrahydro-4(1H)-pyridinone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Benzyl-3,5-bis(2-thienylmethylene)tetrahydro-4(1H)-pyridinone (BTMTP) is a synthetic organic compound that has been studied for its potential uses in a variety of applications. BTMTP has been studied for its potential as a therapeutic agent, its mechanism of action, and its biochemical and physiological effects.

Applications De Recherche Scientifique

Electropolymerization and Conducting Polymers

The electropolymerization of specific monomers, including bis(pyrrol-2-yl) derivatives and ethylenedioxythiophene-based monomers, has been extensively studied to develop conducting polymers. These polymers exhibit low oxidation potentials, enabling stable electroactive states. This research is crucial for creating materials with potential applications in electronic devices, such as organic semiconductors and sensors (Larmat et al., 1996), (Sotzing et al., 1996).

Electrochromic Materials

Research on bis(3,4-ethylenedioxythiophene)-based monomers has led to the development of electroactive polymers with low redox switching potentials. These materials are promising for electrochromic devices, offering a stable conducting state and the ability to change color upon electrical stimulation, thus finding applications in smart windows and display technologies (Sotzing et al., 1996).

Coordination Polymers

The synthesis of coordination polymers using bis(pyridyl) ligands and metal ions has been explored for creating novel molecular architectures. These studies contribute to the field of crystal engineering, where the design of materials with specific properties, such as porosity or catalytic activity, is pursued. Coordination polymers can have applications in gas storage, separation, and catalysis (Oh et al., 2005).

Optically Active Polymers

The development of optically active polymers through the polymerization of specific diacid chlorides with aromatic diamines under microwave irradiation has been reported. These polymers have potential applications in the field of optoelectronics and chiral materials, where their optical activity can be exploited for specific functionalities (Mallakpour et al., 2001).

Catalysis

The use of novel catalysts for synthesizing derivatives of pyrazol-5-ols demonstrates the role of chemical synthesis in developing materials with potential pharmaceutical applications. This research underlines the importance of catalysis in enhancing the efficiency and sustainability of chemical reactions (Karimi-Jaberi et al., 2012).

Propriétés

IUPAC Name |

(3E,5E)-1-benzyl-3,5-bis(thiophen-2-ylmethylidene)piperidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19NOS2/c24-22-18(12-20-8-4-10-25-20)15-23(14-17-6-2-1-3-7-17)16-19(22)13-21-9-5-11-26-21/h1-13H,14-16H2/b18-12+,19-13+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEWNBLZJGWFBIR-KLCVKJMQSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=CC2=CC=CS2)C(=O)C(=CC3=CC=CS3)CN1CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C\1N(C/C(=C\C2=CC=CS2)/C(=O)/C1=C/C3=CC=CS3)CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19NOS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-benzyl-3,5-bis(2-thienylmethylene)tetrahydro-4(1H)-pyridinone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-chlorophenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]ethanediamide](/img/structure/B2440213.png)

![N-[2-[3-[2-(4-butylanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-2-fluorobenzamide](/img/structure/B2440217.png)

![5-((1H-benzo[d]imidazol-1-yl)methyl)-N-(4-fluorophenethyl)furan-2-carboxamide](/img/structure/B2440218.png)

![(Z)-N-(6-methoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)propionamide](/img/structure/B2440219.png)

![5-((3,5-Dimethylpiperidin-1-yl)(4-ethoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2440225.png)